molecular formula C18H20N2O3S B2417644 N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1281684-81-8

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No. B2417644
CAS RN: 1281684-81-8
M. Wt: 344.43
InChI Key: HGVWRPHGRLHDHS-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, also known as TMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TMSB is a sulfonylurea compound that has been used as a tool to study the physiological and biochemical effects of sulfonylurea receptors in various organisms.

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has shown that certain N-substituted benzamide derivatives exhibit significant potency in cardiac electrophysiological activity. These compounds, including analogs of N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, have been compared to sematilide, a class III antiarrhythmic agent, and have demonstrated comparable effects in in vitro and in vivo models of reentrant arrhythmias, suggesting their potential as therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Activity

Compounds with a sulfonamide moiety, akin to this compound, have been synthesized and evaluated for their anticancer activity. Specifically, certain derivatives have shown potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), with minimal toxicity to normal cells. These findings indicate the potential of these compounds in cancer chemotherapy, highlighting their ability to induce apoptosis and arrest the cell cycle in cancer cells (Ravichandiran et al., 2019).

Electroactive Liquid Crystalline Polymers

A novel type of liquid crystalline polyimide with electroactive properties has been synthesized using components that share structural similarities with this compound. This research opens new avenues for the development of materials with potential applications in electronics, leveraging the orientation properties of liquid crystalline materials to achieve anisotropic conductivity (Liu et al., 2011).

Antimalarial and Antiviral Properties

Studies have explored the reactivity of sulfonamide derivatives for their potential antimalarial and antiviral properties. These compounds have been tested in vitro for antimalarial activity and characterized for their ADMET properties, showing promising results. The research suggests the potential of these compounds, including those structurally related to this compound, in the treatment of malaria and viral infections (Fahim & Ismael, 2021).

Molecular Docking and Theoretical Studies

Further research has involved molecular docking and theoretical investigations of sulfonamide compounds for their binding interactions with biological targets. These studies provide insights into the molecular mechanisms underlying the biological activities of these compounds, including their potential as inhibitors of enzymes involved in disease pathways (FazilathBasha et al., 2021).

properties

IUPAC Name

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-9-10-16(18(21)20(2)3)13-17(14)19-24(22,23)12-11-15-7-5-4-6-8-15/h4-13,19H,1-3H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVWRPHGRLHDHS-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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